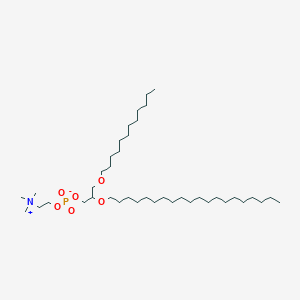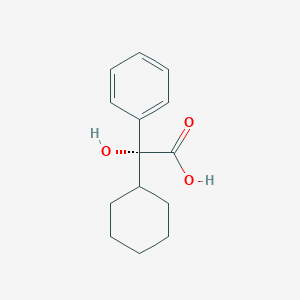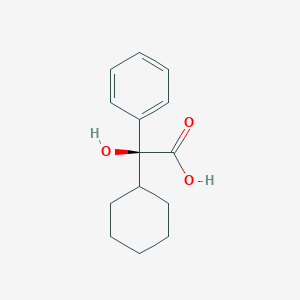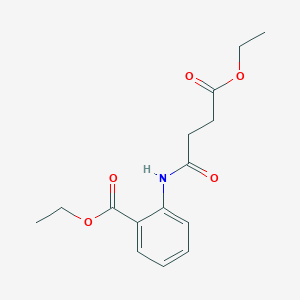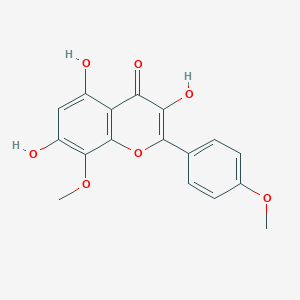
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenanthridine derivatives often involves radical cyclization processes and the utilization of photocatalysis under visible light. For instance, Wang et al. (2015) explored a protocol to obtain various 6-difluoromethylenephosphonated phenanthridines through radical cyclization, utilizing diethyl bromodifluoromethylphosphonate and 2-isocyanobiphenyls as radical acceptors, demonstrating the efficiency of visible-light photocatalysis in synthesizing phenanthridine derivatives (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of phenanthridine derivatives and related compounds can be elucidated through various analytical techniques, including crystallography. For example, Mohan et al. (2003) determined the crystal structure of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione, providing insights into the conformation of the central heterocyclic ring, which is close to a half-chair conformation (Mohan et al., 2003).
Chemical Reactions and Properties
Phenanthridine derivatives undergo various chemical reactions, including oxidative cyclization and fluoroalkylation, facilitated by visible light and metal-free conditions. For instance, Wang et al. (2013) developed a mild and efficient method for the synthesis of 6-(trifluoromethyl)phenanthridines through oxidative cyclization of 2-isocyanobiphenyls, illustrating the versatility of phenanthridine derivatives in chemical synthesis (Wang et al., 2013).
Physical Properties Analysis
The physical properties of phenanthridine derivatives, including solubility, melting point, and crystallinity, can significantly influence their applicability in various fields. However, specific details on the physical properties of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate were not directly found in the literature, suggesting a gap in the current research focus.
Chemical Properties Analysis
The chemical properties of phenanthridine derivatives, such as reactivity, stability, and electrochemical behavior, are critical for their potential applications. Research on similar compounds, like the study by Prunkl et al. (2010), which elucidated the optical, redox, and DNA-binding properties of phenanthridinium chromophores, highlights the importance of substituents in determining the chemical behavior of these compounds (Prunkl et al., 2010).
Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
- A study demonstrated the synthesis of phenanthridines, including derivatives potentially related to "Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate," through visible-light-driven radical cyclization processes, showing the utility of these methods in preparing phenanthridine derivatives with various substituents (Wang et al., 2015).
- Another research highlighted a method for synthesizing 6-aroylated phenanthridines via base-promoted homolytic aromatic substitution (BHAS), presenting a novel approach to modify the phenanthridine core, which may include derivatives similar to the compound (Leifert et al., 2013).
Optical and Electronic Properties
- The optical and redox properties of phenanthridinium chromophores were investigated to understand the effect of phenyl substituents on fluorescence enhancement. This research may provide insights into the photophysical behavior of similar phenanthridine derivatives (Prunkl et al., 2010).
- Another study on the synthesis, thermal stability, and optical properties of hyperbranched polyarylenes containing carbazole and fluorene moieties, including phenanthridine derivatives, explored their potential applications in optoelectronics (Häussler et al., 2007).
Pharmacological Potential
- Derivatives of 1,4-dihydropyridine, a closely related structural family to phenanthridines, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. While not directly about "Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate," this research indicates the potential pharmacological relevance of structurally similar compounds (Ulloora et al., 2012).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJQVYUYWKCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate | |
CAS RN |
62895-39-0 |
Source


|
| Record name | 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62895-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

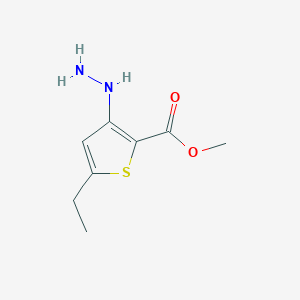
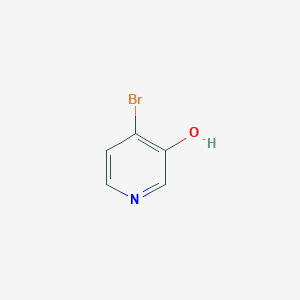
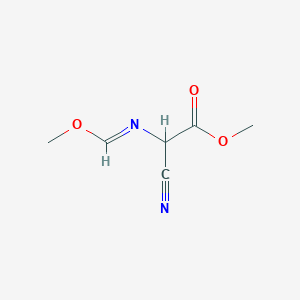
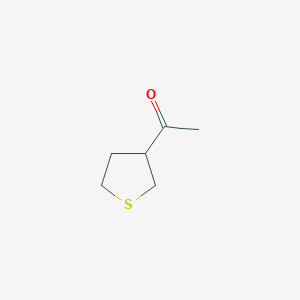

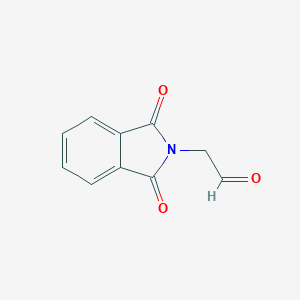
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
